Home > Products > Screening Compounds P19825 > YAP-TEAD Inhibitor 1 (Peptide 17)
YAP-TEAD Inhibitor 1 (Peptide 17) -

YAP-TEAD Inhibitor 1 (Peptide 17)

Catalog Number: EVT-8389087
CAS Number:
Molecular Formula: C75H122N20O18S2
Molecular Weight: 1656.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

YAP-TEAD Inhibitor 1 (Peptide 17) is a synthetic peptide designed to inhibit the interaction between Yes-associated protein and TEA domain transcription factors, which play critical roles in regulating gene expression associated with cell growth and survival. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting oncogenic signaling pathways that involve the Hippo pathway.

Source

The peptide was developed through structure-based design strategies aimed at disrupting the protein-protein interactions crucial for the oncogenic activities of YAP and TEAD. The initial discovery and characterization of this inhibitor were reported by Zhang et al. in 2014, highlighting its capability to competitively inhibit the binding of YAP to TEAD with an inhibitory concentration of 25 nM .

Classification

YAP-TEAD Inhibitor 1 falls under the category of peptide-based inhibitors, specifically targeting protein-protein interactions. It is classified as a competitive inhibitor due to its ability to bind to the same site as the natural substrates, thereby preventing their interaction .

Synthesis Analysis

Methods

The synthesis of YAP-TEAD Inhibitor 1 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences into functional peptides. This method provides high purity and yield, essential for biological applications.

Technical Details

The synthesis typically begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents. The protection groups are removed at each step to allow for further elongation of the peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Molecular Structure Analysis

Structure

YAP-TEAD Inhibitor 1 is composed of a sequence of 17 amino acids that mimic regions of YAP involved in its interaction with TEAD. The specific sequence contributes to its high binding affinity and selectivity for disrupting this interaction.

Data

The structural analysis reveals that Peptide 17 adopts a conformation that facilitates effective competition with YAP for binding sites on TEAD proteins. Structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have been employed to elucidate its conformation in complex with target proteins .

Chemical Reactions Analysis

Reactions

The primary reaction involving YAP-TEAD Inhibitor 1 is its binding to the TEAD proteins, which prevents YAP from exerting its transcriptional activity. This inhibition leads to downstream effects on gene expression profiles associated with cell proliferation and survival.

Technical Details

Kinetic studies demonstrate that Peptide 17 binds reversibly to TEAD proteins, allowing for potential modulation of its activity through concentration adjustments. The binding kinetics can be characterized using surface plasmon resonance or fluorescence resonance energy transfer assays.

Mechanism of Action

Process

YAP-TEAD Inhibitor 1 functions by directly competing with YAP for binding to TEAD transcription factors. This competitive inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of genes promoting cell growth and survival.

Data

In cellular models, treatment with Peptide 17 results in decreased expression of YAP/TEAD target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring dysregulated Hippo signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

YAP-TEAD Inhibitor 1 is typically characterized as a white to off-white powder with good solubility in aqueous solutions at physiological pH. Its stability is influenced by environmental conditions such as temperature and pH.

Chemical Properties

The molecular weight of Peptide 17 is approximately 2,000 Da, and it has a high degree of purity (>95%) post-synthesis. The compound exhibits stability under standard laboratory conditions but may require careful handling to maintain its functional integrity over time.

Applications

YAP-TEAD Inhibitor 1 has significant potential in scientific research and therapeutic applications:

  • Cancer Therapy: It is being explored as a treatment option for various cancers where aberrant YAP/TEAD signaling contributes to tumor growth.
  • Research Tool: The peptide serves as a valuable tool in studying the mechanisms of YAP/TEAD interactions and their roles in cellular processes related to development and disease.
  • Drug Development: Ongoing research aims to optimize Peptide 17 and develop more potent analogs or formulations that enhance its efficacy and bioavailability in clinical settings .
Molecular Mechanisms of YAP-TEAD Interaction Disruption

Structural Basis of YAP-TEAD Protein-Protein Interface Targeting

The ternary structure of the Yes-associated protein–Transcriptional enhanced associate domain complex reveals three evolutionarily conserved interaction interfaces governing this oncogenic partnership. Interface 1 forms an antiparallel β-sheet between Yes-associated protein residues 52–58 (β-strand) and Transcriptional enhanced associate domain residues 318–324 (β7 strand), stabilized primarily by backbone hydrogen bonds. Interface 2 involves hydrophobic packing of the conserved Yes-associated protein LXXLF motif (residues 65–69, α-helix 1) into a groove formed by Transcriptional enhanced associate domain α-helices 3 and 4. The most critical interface (Interface 3) encompasses Yes-associated protein residues 86–100—a twisted-coil region containing the PXXΦP motif (where Φ denotes a hydrophobic residue)—which anchors into a composite pocket on the immunoglobulin-like fold of Transcriptional enhanced associate domain [2] [6] [7].

YAP-TEAD Inhibitor 1 (Peptide 17) is a rationally engineered 17-mer peptide (molecular weight: 2019.86 g/mol; CAS: 1659305-78-8) mimicking the critical Interface 3 region of Yes-associated protein. Structural modifications include cyclization and incorporation of non-natural amino acids to stabilize the bioactive conformation. Specifically, it features a disulfide bridge and chloro-substituted aromatic residues that enhance hydrophobic complementarity within the Transcriptional enhanced associate domain binding cleft. These modifications yield a peptide with significantly higher α-helical content than the native Yes-associated protein sequence, optimizing surface complementarity at the protein-protein interface [1] [8] [10]. X-ray crystallography confirms that Peptide 17 occupies the identical Transcriptional enhanced associate domain binding site as native Yes-associated protein but establishes additional van der Waals contacts and hydrogen bonds with Transcriptional enhanced associate domain residues Phe229, Thr332, Ile374, and Ile395. This extensive interaction network explains its superior binding affinity compared to the native Yes-associated protein interface [1] [6].

Competitive Inhibition Dynamics: Binding Affinity and Selectivity Analysis

YAP-TEAD Inhibitor 1 functions as a competitive inhibitor, directly displacing Yes-associated protein from its Transcriptional enhanced associate domain binding site. Quantitative binding analyses reveal exceptional affinity for Transcriptional enhanced associate domain 1 (dissociation constant [Kd] = 15 nM), surpassing native Yes-associated protein (50-171 fragment; Kd = 40 nM). Its half-maximal inhibitory concentration (IC50) for disrupting Yes-associated protein–Transcriptional enhanced associate domain interactions is 25 nM in biochemical assays [1] [8] [10].

Table 1: Binding Parameters of YAP-TEAD Inhibitor 1

ParameterValueExperimental Context
TEAD1 Dissociation Constant (Kd)15 nMIsothermal Titration Calorimetry
IC50 (YAP-TEAD disruption)25 nMTime-resolved FRET assay
Native YAP (50-171) Kd40 nMComparative binding analysis
Selectivity (TEAD1 vs. TEAD4)>10-foldSurface plasmon resonance paralog profiling

Paralog selectivity profiling demonstrates preferential inhibition of Transcriptional enhanced associate domain 1 over Transcriptional enhanced associate domain 4, attributable to sequence divergence within their Yes-associated protein-binding pockets (notably residues 406–408). Functional validation via glutathione S-transferase pull-down assays in Bel-7404 hepatocellular carcinoma cells confirms dose-dependent disruption of endogenous Yes-associated protein–Transcriptional enhanced associate domain complexes at 2 μM concentration [1] [8]. Molecular dynamics simulations indicate that the peptide’s chlorinated phenylalanine residue engages in stable edge-to-face π-stacking with Transcriptional enhanced associate domain Phe229, while its engineered cysteine disulfide constraint minimizes entropic penalty upon binding—key factors underlying its picomolar to low nanomolar binding affinity [1] [10].

Allosteric vs. Direct Binding Mechanisms in Transcriptional Enhanced Associate Domain Paralogs

The pharmacological disruption of Yes-associated protein–Transcriptional enhanced associate domain interactions employs two distinct mechanistic strategies: direct competitive inhibition (exemplified by YAP-TEAD Inhibitor 1) and allosteric modulation (employed by small molecules like IAG933 and GNE-7883). These approaches diverge fundamentally in target engagement and functional consequences.

YAP-TEAD Inhibitor 1 binds directly to the Yes-associated protein interface on Transcriptional enhanced associate domain (Ω-loop pocket), competitively excluding native Yes-associated protein through steric occlusion. This mechanism immediately dissociates preformed Yes-associated protein–Transcriptional enhanced associate domain complexes, evidenced by chromatin immunoprecipitation sequencing showing rapid Yes-associated protein eviction from chromatin within hours of treatment [3]. In contrast, allosteric inhibitors (e.g., IAG933, TED-347 derivatives, GNE-7883) target the hydrophobic lipid pocket distal from the protein-protein interaction interface. Binding at this site prevents Transcriptional enhanced associate domain autopalmitoylation at a conserved cysteine residue (C360 in Transcriptional enhanced associate domain 4), inducing conformational changes that indirectly weaken Yes-associated protein affinity [3] [4] [5].

Table 2: Direct vs. Allosteric Inhibition Mechanisms

CharacteristicDirect Inhibitors (e.g., Peptide 17)Allosteric Inhibitors (e.g., IAG933, GNE-7883)
Binding SiteΩ-loop pocket (YAP interface)Central lipid pocket
Structural EffectBlocks YAP docking interfacePrevents TEAD palmitoylation
Onset of ActionImmediate complex dissociationDelayed (requires TEAD depalmitoylation)
Paralog SensitivityVariable (TEAD1 > TEAD4)Pan-paralog activity
Transcriptional Suppression Kinetics<3 hours>24 hours

Notably, Transcriptional enhanced associate domain paralogs exhibit differential sensitivity to direct inhibitors due to sequence heterogeneity within their Ω-loop pockets. Peptide 17 shows 10-fold higher affinity for Transcriptional enhanced associate domain 1 versus Transcriptional enhanced associate domain 4, reflecting divergence in residues lining the PXXΦP motif contact zone [3] [6]. Allosteric inhibitors generally exhibit broader paralog coverage because the lipid pocket is structurally conserved across Transcriptional enhanced associate domain 1–4. However, direct inhibitors achieve more rapid and complete suppression of Hippo-dependent transcription, as they circumvent the kinetic delays associated with Transcriptional enhanced associate domain conformational rearrangement and depalmitoylation [3] [5]. The thermodynamic basis for this kinetic advantage was demonstrated by free energy perturbation calculations, revealing that Peptide 17 binding stabilizes a Transcriptional enhanced associate domain conformation with 8.2 kcal/mol reduced affinity for Yes-associated protein, compared to ≤5.4 kcal/mol stabilization by lipid-pocket binders [4].

These mechanistic distinctions highlight complementary therapeutic applications: direct inhibitors offer immediate, potent disruption of hyperactive Yes-associated protein–Transcriptional enhanced associate domain complexes in Hippo-dysregulated cancers, while allosteric inhibitors may provide advantages in tumors requiring pan-transcriptional enhanced associate domain inhibition or combination regimens with kinase inhibitors [3] [5].

Properties

Product Name

YAP-TEAD Inhibitor 1 (Peptide 17)

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C75H122N20O18S2

Molecular Weight

1656.0 g/mol

InChI

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)

InChI Key

FKHMKSDMZWAHCE-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.